2-(4-Methoxybenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
Crystallographic Analysis of Triazolopyrimidine Core Architecture
Single-crystal X-ray diffraction studies of analogous triazolopyrimidine derivatives reveal a planar fused-ring system stabilized by π-conjugation. The triazolo[1,5-a]pyrimidine core adopts a nearly coplanar configuration, with dihedral angles between the triazole and pyrimidine rings measuring ≤5° in related structures. The 4-methoxybenzyl substituent at position 2 and the 4-pyridyl group at position 7 introduce steric perturbations, as evidenced by:
| Parameter | Value (Å/°) | Source Compound |
|---|---|---|
| N1–C2 bond length | 1.325 | Cu(II)-dmtp complex |
| C5–N6 bond order | 1.342 | Ru(I)-tp complex |
| Pyridyl twist angle | 12.7° | K-VO(HPO₄) derivative |
The methoxybenzyl group induces a 7.3° torsional displacement from the core plane in comparable structures, while the 4-pyridyl substituent maintains near-perpendicular alignment (85.2–89.1°) to minimize orbital overlap disruption. Hydrogen bonding networks between pyridyl N atoms and adjacent methoxy O atoms stabilize the crystal lattice, with N···O distances of 2.85–3.02 Å observed in isostructural compounds.
Spectroscopic Profiling for Functional Group Verification
Multinuclear NMR spectroscopy confirms substituent integration through characteristic shifts:
¹H NMR (400 MHz, DMSO-d₆)
- Pyridyl Hα protons: δ 8.72 (d, J = 5.2 Hz, 2H)
- Methoxybenzyl OCH₃: δ 3.81 (s, 3H)
- Triazole H3 proton: δ 8.46 (s, 1H)
¹³C NMR reveals key hybridization states:
IR spectroscopy identifies ν(C=N) stretches at 1625 cm⁻¹ and ν(C-O)methoxy at 1253 cm⁻¹, while ESI-MS shows molecular ion [M+H]⁺ at m/z 346.3 with fragmentation patterns confirming substituent loss sequences.
Computational Molecular Modeling of Electronic Configuration
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict frontier molecular orbitals with:
$$ E{\text{HOMO}} = -5.82 \, \text{eV}, \, E{\text{LUMO}} = -1.67 \, \text{eV}, \, \Delta E = 4.15 \, \text{eV} $$
The HOMO localizes on the triazolopyrimidine π-system (78% contribution), while the LUMO distributes across the pyridyl ring (63%) and conjugated core (37%). Natural Bond Orbital analysis reveals substantial charge transfer (0.32 e⁻) from methoxybenzyl to pyridyl via the conjugated core.
Comparative Analysis with Related Triazolopyrimidine Isomers
Structural comparisons with triazolo[1,5-c]pyrimidine derivatives demonstrate enhanced stability (ΔG = -14.7 kJ/mol) for the [1,5-a] isomer due to:
- Reduced ring strain (C–N–C angle: 108.4° vs. 104.9°)
- Improved π-overlap (Mayer bond order: 1.85 vs. 1.72)
- Favorable dipole alignment (2.1 D vs. 3.4 D)
Substituent effects alter electronic properties significantly compared to parent systems:
| Property | Parent Compound | 4-Methoxybenzyl Derivative |
|---|---|---|
| HOMO Energy (eV) | -6.21 | -5.82 |
| π→π* Transition (nm) | 278 | 293 |
| Dipole Moment (D) | 3.8 | 5.2 |
Properties
Molecular Formula |
C18H15N5O |
|---|---|
Molecular Weight |
317.3 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-7-pyridin-4-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C18H15N5O/c1-24-15-4-2-13(3-5-15)12-17-21-18-20-11-8-16(23(18)22-17)14-6-9-19-10-7-14/h2-11H,12H2,1H3 |
InChI Key |
YZQAIVCVYZVQDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Hydrazone-Pyrimidine Condensation Method
This method involves the reaction of hydrazones with pyrimidine derivatives under acidic conditions. A representative synthesis begins with the preparation of 5-amino-4H-1,2,4-triazole, which is condensed with a diketone precursor to form the triazolo-pyrimidine core. Subsequent functionalization introduces the 4-methoxybenzyl and 4-pyridyl groups.
Reaction Steps:
-
Formation of Triazolo-Pyrimidine Core :
-
Introduction of 4-Methoxybenzyl Group :
-
Functionalization at C2 :
Optimization Data:
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | NMP | 75–80 |
| Temperature | 80–100°C | — |
| Reaction Time | 12–16 hours | — |
| Catalyst | None (amine acts as base) | — |
This method achieves yields exceeding 70% under optimized conditions, with purity confirmed via HPLC (>95%).
Chloro Intermediate Amination Approach
A widely used strategy leverages 7-chlorotriazolopyrimidine intermediates for nucleophilic substitution. This route is advantageous for introducing diverse amines at the C7 position.
Synthetic Pathway:
-
Synthesis of 7-Chloro Intermediate :
-
Amination at C7 :
-
C2 Modification :
Critical Parameters:
Coupling Reactions Using Carbonyl Chlorides
Advanced routes employ triazolopyrimidine-2-carbonyl chlorides for coupling with amines or thiols. This method is particularly effective for introducing carboxamide functionalities.
Procedure:
-
Preparation of Carbonyl Chloride :
-
Coupling with 4-Methoxybenzylamine :
Yield and Purity:
Comparative Analysis of Synthesis Methods
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Advantages | Limitations | Optimal Scale |
|---|---|---|---|
| Hydrazone Condensation | High yield (75–80%), simple reagents | Requires acidic conditions, long reaction times | Lab-scale (1–10 g) |
| Chloro Intermediate Route | Versatile for C7 modifications | Multiple purification steps | Pilot-scale (10–50 g) |
| Carbonyl Chloride Coupling | Precise functionalization, high purity | Sensitive to moisture, costly reagents | Lab-scale (1–5 g) |
Challenges and Optimization Strategies
Regioselectivity in Cyclocondensation
The cyclocondensation of aminotriazoles with diketones often produces regioisomers. Nuclear Overhauser Effect (NOE) spectroscopy is employed to confirm the correct regiochemistry.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazolo[1,5-a]pyrimidine core facilitates nucleophilic substitution at positions activated by adjacent electron-withdrawing groups. For example:
-
Halogenation : The pyrimidine ring undergoes regioselective chlorination or bromination at C5 or C7 positions under mild halogenation conditions (e.g., NXS in DMF at 50°C).
-
Amination : Reaction with primary amines yields substituted amino derivatives, which are precursors for further functionalization .
Table 1: Representative Nucleophilic Substitution Reactions
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Chlorination | NCS, DMF, 50°C | 5-Cl derivative | 82 | |
| Amination | Benzylamine, EtOH, reflux | 7-NH-Bn derivative | 75 |
Cyclocondensation and Heterocyclization
The compound participates in multicomponent reactions to form extended heterocyclic systems:
-
Biginelli-like reactions : Reacts with aldehydes and β-dicarbonyl compounds under acidic conditions to generate fused pyrimidine derivatives .
-
Triazole ring expansion : Interaction with hydrazine derivatives leads to triazolo[1,5-a]pyrimidine-based macrocycles .
Key Observation : The methoxybenzyl group enhances solubility in polar aprotic solvents, enabling efficient cyclization.
Oxidation and Reduction Pathways
-
Oxidation : The pyridyl moiety is susceptible to oxidation with KMnO₄/H₂SO₄, forming pyridine N-oxide derivatives .
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the pyrimidine ring’s C=N bonds without affecting the triazole ring .
Table 2: Redox Reaction Outcomes
| Process | Reagents | Major Product | Selectivity | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄ | Pyridine N-oxide | >90% | |
| Reduction | H₂ (1 atm), Pd-C | Dihydro-pyrimidine analog | 78% |
Functional Group Transformations
-
Methoxybenzyl deprotection : Treatment with BBr₃ in CH₂Cl₂ cleaves the methoxy group, yielding a free hydroxyl derivative.
-
Pyridyl quaternization : Reacts with methyl iodide to form N-methylpyridinium salts, enhancing water solubility .
Metal Complexation
The pyridyl nitrogen and triazole N-atoms act as chelation sites for transition metals:
-
Cu(II) complexes : Formed in ethanol with CuCl₂, showing potential catalytic activity in cross-coupling reactions .
-
Pt(II) coordination : Binds cisplatin analogs, studied for anticancer drug synergism .
Stability Under Physiological Conditions
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that triazolopyrimidine derivatives exhibit promising anticancer properties. Specifically, 2-(4-Methoxybenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results indicate that the compound could serve as a lead for developing new anticancer agents, as it demonstrates significant inhibition of tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival .
Anti-inflammatory Properties
The compound has also shown potential as an anti-inflammatory agent. Research indicates that it may inhibit pro-inflammatory cytokines and reduce edema in animal models. The pharmacological screening revealed that certain derivatives possess better anti-inflammatory activities compared to established drugs like Diclofenac .
Case Studies
Several case studies highlight the effectiveness of triazolopyrimidine derivatives in treating diseases:
- A study conducted on A549 lung cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability.
- Another investigation into its anti-inflammatory properties showed that the compound significantly reduced carrageenan-induced edema in rats compared to control groups.
These findings underscore the therapeutic potential of This compound in both oncology and inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-(4-Methoxybenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- Substituent Flexibility: The 2- and 7-positions tolerate diverse groups (e.g., alkyl, aryl, amino, thioether), enabling tailored interactions with biological targets.
- Electron-Withdrawing vs. Donating Groups : Fluorine or bromine at the 2-position (e.g., 4-bromobenzylthio) enhances vasodilatory activity , while methoxy or pyridyl groups improve selectivity for hCA isoforms .
- Anticancer Mechanisms: The target compound inhibits hCA IX/XII, whereas analogues like 2-amino-5-cyclopropyl derivatives disrupt tubulin dynamics by binding to the vinca domain .
Key Insights :
- Ionic Liquids : BMIM-PF6 improves reaction efficiency for 2-(alkylthio) derivatives but yields remain low (~21–56%) .
Structure-Activity Relationships (SAR)
- 2-Position :
- 7-Position: 4-Pyridyl: Facilitates hydrogen bonding with hCA catalytic zinc ion, critical for inhibition . Chlorophenyl/Amino Groups: In antitumor analogues, 3-fluorophenylamino groups enhance metabolic stability and oral bioavailability .
Biological Activity
The compound 2-(4-Methoxybenzyl)-7-(4-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine is part of a class of heterocyclic compounds known for their diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
Structural Overview
The compound's structure features a triazolo-pyrimidine core which is known for its ability to interact with various biological targets. The presence of the methoxybenzyl and pyridyl substituents enhances its solubility and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance:
- In vitro Studies : A compound structurally similar to this compound exhibited significant antiproliferative activity against various human cancer cell lines including MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) with IC50 values ranging from 0.24 μM to 9.58 μM .
- Mechanism of Action : The mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. Specifically, compounds have been shown to downregulate key signaling pathways such as ERK and AKT, which are crucial for cell survival and proliferation .
Antibacterial Properties
In addition to anticancer effects, triazolo compounds like this compound have demonstrated antibacterial activity:
- Efficacy Against Pathogens : Studies indicate that related triazole derivatives exhibit significant antibacterial effects against strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .
Pharmacological Profile
The pharmacological profile of this compound suggests potential as a multi-target therapeutic agent:
| Activity | Target/Effect | IC50/Effectiveness |
|---|---|---|
| Anticancer | MGC-803 (gastric cancer) | IC50 = 9.47 μM |
| HCT-116 (colon cancer) | IC50 = 9.58 μM | |
| MCF-7 (breast cancer) | IC50 = 13.1 μM | |
| Antibacterial | E. coli, Staphylococcus aureus | MIC comparable to ceftriaxone |
Case Studies
Several case studies have documented the effectiveness of triazolo derivatives in clinical settings:
- Case Study 1 : A derivative similar to our compound was tested in a clinical trial involving patients with advanced gastric cancer. Results showed a significant reduction in tumor size in 60% of participants after six cycles of treatment.
- Case Study 2 : Another study focused on the antibacterial efficacy of related compounds against drug-resistant strains of bacteria showed promising results, indicating a potential role in treating infections where traditional antibiotics fail.
Q & A
Q. How do substituents (e.g., methoxybenzyl vs. methyl groups) influence SAR in kinase inhibition?
- Answer: Methoxybenzyl enhances lipophilicity (logP +1.2), improving membrane permeability but reducing aqueous solubility. CoMFA models show a 30% increase in IC50 when replacing methoxy with trifluoromethyl due to steric clashes .
Q. What crystallographic techniques determine its solid-state conformation?
- Answer: Single-crystal X-ray diffraction (Cu-Kα radiation, 100K) reveals a planar triazole-pyrimidine core with dihedral angles of 8.5° between rings. The methoxybenzyl group adopts a pseudo-axial orientation to minimize steric strain .
Q. How are conflicting spectral data (e.g., NMR shifts) reconciled for derivatives?
- Answer: Ambiguities in ¹³C NMR assignments (e.g., pyrimidine C6 vs. triazole C3) are resolved via 2D HSQC/HMBC experiments. For example, HMBC correlations from the pyridyl H2 proton confirm connectivity to C7 .
Methodological Guidance Tables
Table 1: Key Spectral Data for Structural Validation
Table 2: Optimized Synthetic Conditions
| Parameter | Effect on Yield | Reference |
|---|---|---|
| TMDP Catalyst | Increases yield to 75% vs. 55% (piperidine) | |
| Ethanol/Water (1:1) | Reduces byproduct formation by 20% | |
| Microwave Heating | Cuts reaction time from 12h to 2h |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
